

2,4-Dihydroxybenzaldehyde as a natural product

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dihydroxybenzaldehyde**

Cat. No.: **B120756**

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dihydroxybenzaldehyde** as a Natural Product

Introduction

2,4-Dihydroxybenzaldehyde (also known as β -resorcyaldehyde or 4-formylresorcinol) is a phenolic aldehyde that has been identified in a variety of natural sources.^{[1][2][3]} As a derivative of resorcinol, it belongs to the dihydroxybenzaldehyde family of organic compounds. ^[1] Its presence in the plant kingdom, coupled with a range of demonstrated biological activities, has made it a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive technical overview of **2,4-dihydroxybenzaldehyde**, focusing on its natural occurrence, biological activities, mechanisms of action, and the experimental protocols used to investigate its properties.

Natural Occurrence and Biosynthesis

Natural Sources

2,4-Dihydroxybenzaldehyde has been isolated from various plant species. Its natural occurrence is documented in organisms including:

- *Morus macroura* (King White Mulberry)^{[1][4]}
- *Boenninghausenia albiflora*^[1]
- Acacia species (Acacia wood)^[2]

- *Gymnadenia conopsea* (Fragrant Orchid)[4]
- *Cassia fistula* (Golden Shower Tree)[4]
- *Sorocea guilleminiana* and *Sorocea hilarii*[4]

Biosynthesis

The biosynthesis of phenolic compounds in plants primarily occurs through two major metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway.[5][6] While the specific enzymatic steps leading to **2,4-dihydroxybenzaldehyde** are not fully elucidated, its resorcinol-type structure suggests a probable origin from the acetate-malonate pathway.

In this proposed pathway, acetyl-CoA is carboxylated to form malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the sequential condensation of multiple malonyl-CoA units. Through a series of cyclization and aromatization reactions, the resorcinol scaffold is formed. Subsequent enzymatic modifications, such as formylation, would then yield **2,4-dihydroxybenzaldehyde**. This pathway is distinct from the shikimate pathway, which typically produces phenolic compounds with a C6-C3 (phenylpropanoid) skeleton.[5][7]

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-dihydroxybenzaldehyde** are summarized below.

Table 1: Physicochemical Properties of 2,4-Dihydroxybenzaldehyde

Property	Value	Reference(s)
IUPAC Name	2,4-dihydroxybenzaldehyde	[1]
Synonyms	β -Resorcyaldehyde, 4-Formylresorcinol	[1] [3]
CAS Number	95-01-2	[3]
Molecular Formula	$C_7H_6O_3$	[3]
Molecular Weight	138.12 g/mol	[3]
Appearance	Cream to light brown solid/powder	[2]
Melting Point	135-137 °C	[3]
Boiling Point	226-228 °C	[3]
Solubility	Soluble in water	[3]

Table 2: Spectroscopic Data for 2,4-Dihydroxybenzaldehyde

Technique	Data	Reference(s)
¹ H NMR	δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H). (Solvent: DMSO-d6)	
¹³ C NMR	δ (ppm) = 194.5, 164.4, 163.3, 136.1, 115.6, 108.6, 103.2. (Solvent: CDCl ₃)	[8]
IR (KBr)	ν (cm ⁻¹) = 3388 (O-H), 2924 (C-H), 1627 (C=N, from oxime derivative), 1597, 1549 (Aromatic C=C)	[9]
Mass Spec (EI)	m/z = 138 (M ⁺)	

Biological Activities and Mechanisms of Action

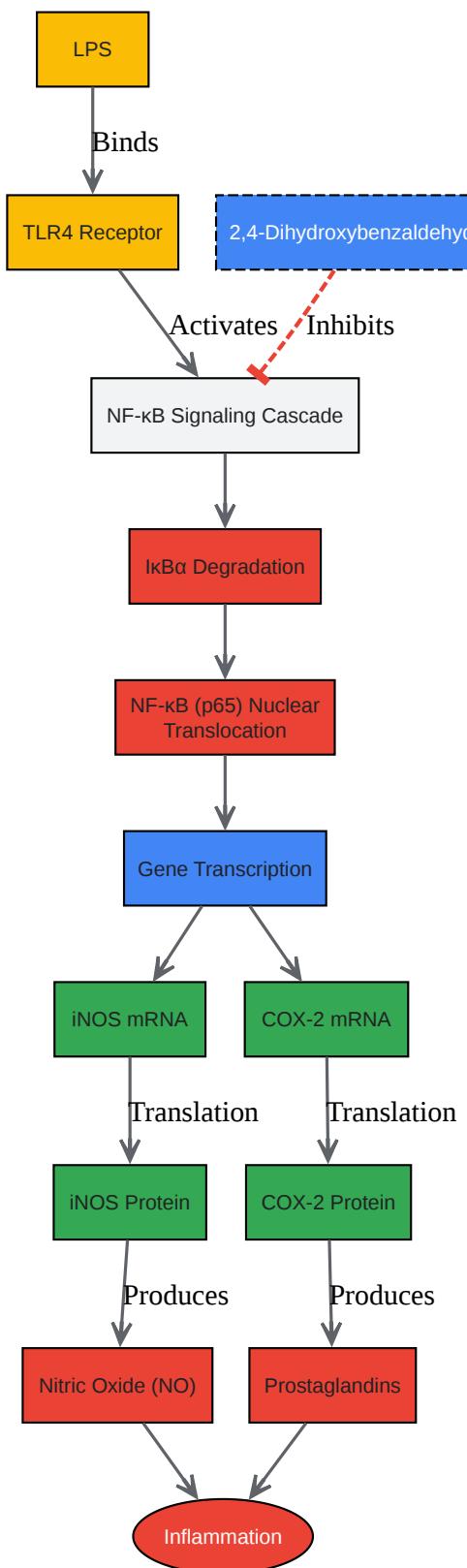
2,4-Dihydroxybenzaldehyde exhibits a range of pharmacological activities, with anti-inflammatory and anti-angiogenic effects being the most prominently studied.

Anti-Inflammatory and Anti-Nociceptive Activity

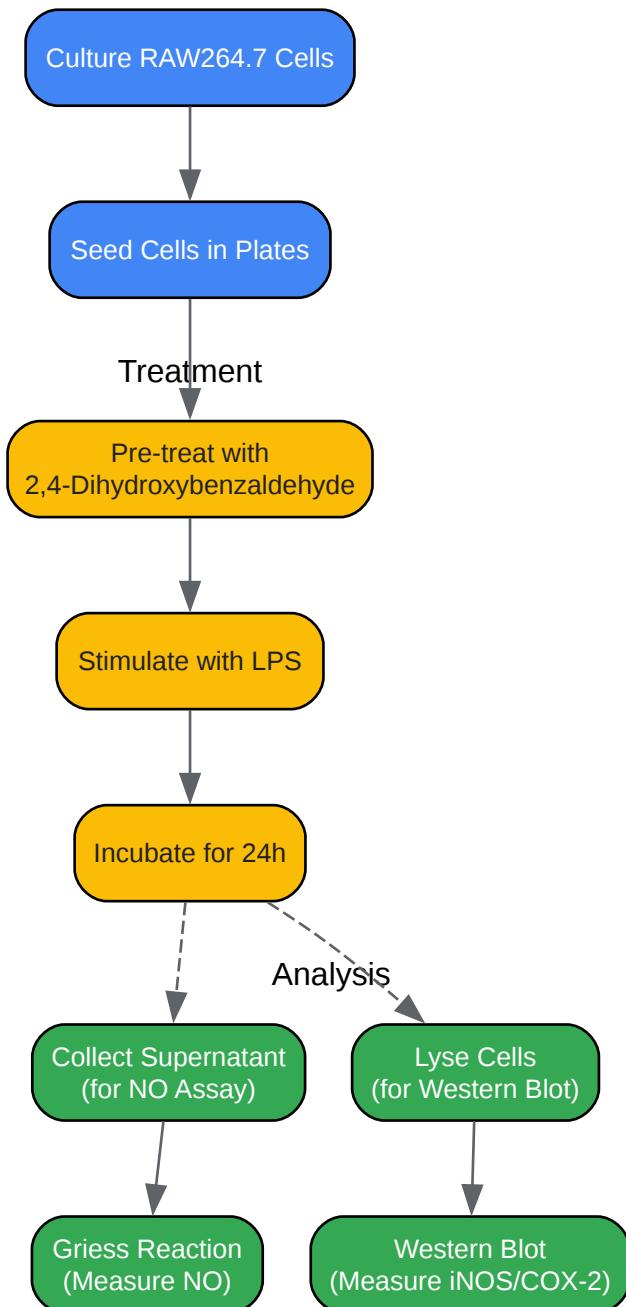
Studies have shown that **2,4-dihydroxybenzaldehyde** possesses significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it effectively suppresses the production of nitric oxide (NO) and reduces the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that its mechanism involves the downregulation of the inflammatory cascade at the protein expression level. The compound has also demonstrated anti-nociceptive (pain-reducing) activity in acetic acid-induced writhing tests in mice.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. **2,4-Dihydroxybenzaldehyde** has been shown to be a potent inhibitor of angiogenesis in the chick chorioallantoic membrane (CAM) assay, with a reported IC₅₀ value of


2.4 μ g/egg . This activity highlights its potential as a lead compound for developing anti-cancer therapies.

Antioxidant and Antimicrobial Properties


The phenolic hydroxyl groups in the structure of **2,4-dihydroxybenzaldehyde** confer antioxidant capabilities, allowing it to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In addition to its antioxidant effects, the compound also exhibits antimicrobial properties.

Signaling Pathway

The anti-inflammatory effects of **2,4-dihydroxybenzaldehyde** are closely linked to the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway. In macrophages stimulated by LPS, NF- κ B is a master transcription factor that controls the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting this pathway, **2,4-dihydroxybenzaldehyde** prevents the transcription of these genes, leading to reduced production of inflammatory mediators like NO and prostaglandins.

Preparation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dihydroxybenzaldehyde, 95-01-2 [thegoodscentscopy.com]
- 3. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dihydroxybenzaldehyde - Wikidata [wikidata.org]
- 5. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenol - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [2,4-Dihydroxybenzaldehyde as a natural product]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120756#2-4-dihydroxybenzaldehyde-as-a-natural-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com